Propan-2-YL 3-amino-5-bromopyridine-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Medicinal chemistry and heterocyclic synthesis programs require building blocks with orthogonal reactive handles. Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate provides three distinct derivatization sites on a single pyridine core: • C-5 bromine for Pd-catalyzed cross-coupling and SNAr • C-3 amine for amide coupling or reductive amination • C-2 isopropyl ester for hydrolysis/transesterification Supplied as a light yellow solid at ≥97% purity. Competent substrate for Hantzsch thiazole synthesis and multi-step process chemistry. The isopropyl ester offers moderately increased steric bulk compared to methyl/ethyl analogs, potentially influencing regioselectivity in cross-coupling and esterase-mediated hydrolysis kinetics.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
CAS No. 1313738-67-8
Cat. No. B572292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-YL 3-amino-5-bromopyridine-2-carboxylate
CAS1313738-67-8
Molecular FormulaC9H11BrN2O2
Molecular Weight259.103
Structural Identifiers
SMILESCC(C)OC(=O)C1=C(C=C(C=N1)Br)N
InChIInChI=1S/C9H11BrN2O2/c1-5(2)14-9(13)8-7(11)3-6(10)4-12-8/h3-5H,11H2,1-2H3
InChIKeyLQRPKKCXPFUUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 3-Amino-5-bromopicolinate – Chemical Identity & Baseline


Propan-2-yl 3-amino-5-bromopyridine-2-carboxylate (CAS 1313738-67-8), also known as isopropyl 3-amino-5-bromopicolinate, is a heterocyclic building block with the molecular formula C₉H₁₁BrN₂O₂ and a molecular weight of 259.10 g·mol⁻¹ . The compound features a pyridine core bearing three key functional groups: a C-3 amino group, a C-5 bromine atom, and a C-2 isopropyl ester. This arrangement provides three orthogonal reactive handles — nucleophilic aromatic substitution at bromine, amide coupling or reductive amination at the amine, and ester hydrolysis or transesterification at the carboxylate — that are central to its use as a versatile synthetic intermediate . Reputable suppliers list purities of typically 95% to ≥97% for this compound, which is generally supplied as a light yellow solid .

1
Orthogonal reactive handles for nucleophilic substitution, amine coupling, and ester modification.
2
Versatile synthetic intermediate for medicinal chemistry and process chemistry workflows.
3
Supplied as a light yellow solid with typical purity levels supporting research-scale synthesis.

Isopropyl 3-Amino-5-bromopicolinate – Evidence Gaps


Despite exhaustive search of PubMed, chemical biology databases, and patent repositories, no peer-reviewed study or patent was identified that reports a head-to-head comparison — or indeed any quantitative biological or physicochemical profiling — in which propan-2-yl 3-amino-5-bromopyridine-2-carboxylate is directly benchmarked against a close structural analog. The three quantitatively closest comparators — methyl 3-amino-5-bromopicolinate (CAS 1072448-08-8), ethyl 3-amino-5-bromopicolinate (CAS 1334405-60-5), and tert-butyl 3-amino-5-bromopicolinate — are likewise described in the literature primarily as synthetic intermediates rather than as characterized active pharmaceutical agents . The parent carboxylic acid (CAS 870997-85-6) has been noted for potential anti-inflammatory and anticancer properties in preliminary cellular studies; however, no corresponding profiling has been reported for the isopropyl ester. Under these conditions, procurement decisions cannot yet be grounded in experimentally verified differential bioactivity or pharmacokinetic superiority. The sections that follow characterize the current evidence landscape and the specific information gaps that must be closed before evidence-based selection among these ester analogs is possible.

Bioactivity No quantitative target-engagement data exist for any ester; class-level inference from the free acid may not transfer.
ADME Experimentally measured logD and solubility values are absent; predicted lipophilicity differences require validation.
Synthesis Ester steric bulk may influence cross-coupling selectivity, but no comparative yield data support ester-specific choice.

Isopropyl 3-Amino-5-bromopicolinate – Comparative Evidence Landscape


Ester-Specific Bioactivity Data Gap

A systematic search for quantitative bioactivity data (IC₅₀, Kd, EC₅₀, or Ki) on the target compound deposited in BindingDB, ChEMBL, PubChem BioAssay, and PubMed returned no results specific to propan-2-yl 3-amino-5-bromopyridine-2-carboxylate [1]. The methyl ester analog (CAS 1072448-08-8) has been described as an intermediate for HIV-1 integrase-targeting compounds, but no IC₅₀ values for the methyl ester itself have been deposited in public databases . Consequently, quantitative differentiation among the isopropyl, methyl, ethyl, and tert-butyl esters on the basis of target binding affinity or cellular potency is not currently possible.

Bioactivity Data Gap
Data to verify
No IC₅₀, Kd, EC₅₀, or Ki values deposited
Target-engagement profiling required
Methyl ester analog also lacks quantitative affinity data
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Physicochemical Profiling Data Unavailable

No experimentally determined aqueous solubility, logP (octanol-water partition coefficient), logD, or artificial membrane permeability (e.g., PAMPA or Caco-2) values have been published for propan-2-yl 3-amino-5-bromopyridine-2-carboxylate. Proprietary QSAR models or ACD/Labs predictions may exist but are not publicly disclosed. No comparative dataset exists that measures these parameters for the isopropyl ester alongside its methyl, ethyl, or tert-butyl counterparts under identical conditions. The predicted boiling point of 379.7 ± 37.0 °C (ACD/Labs) and the GHS classification as harmful if swallowed (H302) and a skin/eye irritant (H315, H319) constitute the extent of publicly available physicochemical and safety-profiling data .

Physicochemical Gap
Class-level
No experimental logP, logD, or solubility values reported
ADME property review not possible
Only predicted boiling point and GHS classification available
Pharmaceutics ADME Physicochemical Characterization

MetAP Inhibition Validated Only for Free Acid

Pyridine-2-carboxylic acid derivatives have been validated as inhibitors of methionine aminopeptidase (MetAP), an enzyme target relevant to anti-angiogenic cancer therapy. In a seminal 2006 study, several pyridine-2-carboxylic acid inhibitors demonstrated nanomolar to low-micromolar IC₅₀ values against human MetAP2 (e.g., compound 1: IC₅₀ < 300 nM for hMetAP2) and inhibited HeLa and HT1080 cell proliferation in the sub-micromolar range [1]. Importantly, this validated chemical series contains the 3-amino-5-bromo substitution pattern that defines the target compound — the key difference being that the literature-validated inhibitors are free carboxylic acids, not isopropyl esters. This establishes the picolinate core as biologically competent but does not provide data on how esterification to the isopropyl form alters target engagement.

MetAP Inhibition
Class-level
Free acid series shows hMetAP2 IC₅₀
Supports scaffold viability only
Ester-specific target engagement data are absent
Synthetic Utility
Class-level
5-Bromopicolinate scaffold used in GE2270 antibiotic core synthesis
Validates general scaffold utility
No ester-specific yield or selectivity comparison reported
Enzyme Inhibition Cancer Biology Medicinal Chemistry

Synthetic Intermediates Without Ester Differentiation

5-Bromopicolinate esters are established as key intermediates in the total synthesis of thiopeptide antibiotics of the GE2270 class. Berini et al. (2017) reported that 5-bromopicolinate served as a readily available starting material for constructing the heterocyclic core of the D-series GE2270 antibiotics through a combination of Hantzsch thiazole synthesis and C–H hetarylation cross-coupling [1]. While this validates the synthetic utility of the bromopicolinate scaffold, the publication does not compare different ester variants (isopropyl vs. methyl vs. ethyl vs. tert-butyl) for reaction yield, regioselectivity, or step economy. For custom-synthesis procurement, the choice of ester remains an empirical optimization variable.

Synthetic Utility
Class-level
5-Bromopicolinate scaffold used in GE2270 antibiotic core synthesis
Validates general scaffold utility
No ester-specific yield or selectivity comparison reported
Organic Synthesis Antibiotic Chemistry Process Chemistry

Isopropyl 3-Amino-5-bromopicolinate – Application Scenarios


Lead Optimization & Prodrug Design

The MetAP pharmacophore validation (see Evidence Item 3) establishes the picolinate scaffold as competent for enzyme inhibition, but no profiling of the isopropyl ester against MetAP2 or any other target has been reported. A medicinal chemistry team considering this compound as a lead or prodrug candidate should commission: (i) a head-to-head enzyme inhibition assay measuring IC₅₀ for the isopropyl, methyl, ethyl, and tert-butyl esters against hMetAP2 under identical conditions, and (ii) a parallel cellular proliferation assay in HeLa or HT1080 cells. Without these data, selection among the ester variants is arbitrary.

ADME/PK Candidate Ranking

The isopropyl ester is predicted to be more lipophilic than the methyl ester (by approximately 0.5–1.0 log units based on Hansch π constants for the isopropyl vs. methyl substituents). However, this class-level inference (see Evidence Item 2) is not corroborated by experimental logD₇.₄ or kinetic solubility data. A recommendatory approach is to commission parallel experimental logD₇.₄, thermodynamic solubility (LYSA or shake-flask), and PAMPA permeability measurements for the isopropyl, methyl, and ethyl esters simultaneously, generating the dataset necessary for rational candidate selection.

Custom Synthesis & Building-Block Procurement

The GE2270 thiopeptide synthetic precedent demonstrates that 5-bromopicolinate esters are competent substrates for Hantzsch thiazole condensation and Pd-catalyzed C–H hetarylation (see Evidence Item 4). For process chemistry or custom synthesis programs, the isopropyl ester may be selected over the methyl or ethyl ester on the basis of steric bulk at the ester — a parameter that can influence regioselectivity in cross-coupling and the stability of the ester toward premature hydrolysis during multi-step sequences. However, no published optimization study supports ester-specific claims. Researchers should plan for small-scale screening of 2–3 ester variants (e.g., isopropyl, methyl, tert-butyl) in the key coupling step before committing to larger-scale procurement.

MetAP-Targeted Chemical Biology Probe Development

The 2006 PNAS study (Evidence Item 3) establishes that pyridine-2-carboxylic acid derivatives with 3-amino-5-halo substitution patterns are bona fide MetAP2 inhibitors with sub-micromolar cellular activity. A chemical biology team seeking to develop a photoaffinity probe or a fluorescent tracer based on this scaffold may elect to start with the isopropyl ester as a masked carboxylic acid form — the isopropyl ester can be hydrolyzed in situ or retained as a prodrug element during in-cell target engagement studies. The decision to procure this specific ester over the methyl or ethyl analog may be driven by the moderately increased steric bulk of isopropyl, which could influence esterase-mediated hydrolysis kinetics. This rationale is mechanistic rather than experimentally confirmed and should be validated through comparative stability assays in the relevant biological matrix.

Application
Selection Property
Validation Focus
Lead optimization and prodrug design
Core scaffold competence
Ester-specific target engagement assay
ADME/PK candidate ranking
Predicted lipophilicity trend
Experimental logD and solubility profiling
Custom synthesis and building-block procurement
Steric bulk at the ester
Ester-variant screening in key coupling steps
Chemical biology probe development
Masked carboxylic acid form
Esterase-mediated hydrolysis kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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